4-Amino-1-(4-phenoxyphenyl)pyrrolidin-2-one
Description
Properties
IUPAC Name |
4-amino-1-(4-phenoxyphenyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c17-12-10-16(19)18(11-12)13-6-8-15(9-7-13)20-14-4-2-1-3-5-14/h1-9,12H,10-11,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIRCOVVOPYGRHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)OC3=CC=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Amino-1-(4-phenoxyphenyl)pyrrolidin-2-one is a compound of increasing interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and virology. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyrrolidine ring substituted with an amino group and a phenoxyphenyl moiety, which is critical for its biological activity.
Antiviral Activity
Research has indicated that derivatives of pyrrolidinones, including this compound, exhibit significant antiviral properties. A study highlighted that certain analogs showed potent inhibition against Zika virus protease with IC50 values as low as 0.62 μM, indicating strong antiviral potential . The structure-activity relationship (SAR) analysis revealed that modifications to the phenyl ring could enhance or diminish activity, emphasizing the importance of specific substituents in achieving optimal efficacy.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. A series of studies assessed its growth inhibitory effects on various human tumor cell lines. Notably, compounds related to this compound demonstrated significant activity against renal cancer cells, outperforming established treatments such as sunitinib and sorafenib . The IC50 values for these compounds varied, with some exhibiting potent inhibition at concentrations lower than those required for traditional therapies.
Table 1: Summary of Anticancer Activity Against Renal Cancer Cell Lines
| Compound | IC50 (μM) | Comparison to Standard |
|---|---|---|
| 12c | 0.45 | Better than sunitinib |
| 12d | 0.67 | Comparable |
| 12f | 0.75 | Better than sorafenib |
| 11 | 1.00 | Moderate |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Inhibition of Viral Proteases : The compound's structural features allow it to bind effectively to viral proteases, inhibiting their function and thereby preventing viral replication.
- Induction of Apoptosis in Cancer Cells : Studies suggest that the compound may induce apoptosis through modulation of signaling pathways involved in cell survival and proliferation.
- Multi-target Interactions : Similar compounds have shown multi-target mechanisms, affecting various ion channels and receptors involved in pain and seizure pathways . This suggests potential applications beyond oncology and virology.
Case Studies
Recent investigations have focused on the efficacy of related compounds in preclinical models:
- Study on Renal Cancer : A study involving a series of analogs demonstrated that specific modifications to the pyrrolidine core enhanced cytotoxicity against renal cancer cell lines, providing insights into optimal structural configurations for increased potency .
- Antiviral Screening : Another study screened a library of pyrrolidine derivatives against Zika virus, identifying several candidates with promising antiviral activity, reinforcing the potential for this class of compounds in infectious disease treatment .
Scientific Research Applications
Neuropharmacological Applications
Research indicates that derivatives of pyrrolidin-2-one compounds exhibit significant anticonvulsant activity. For instance, studies have shown that compounds with similar structures can act as TRPV1 antagonists, which are crucial in managing pain and seizures. The hybridization of structural fragments from known anticonvulsants with the pyrrolidin-2-one scaffold has led to the development of novel compounds with enhanced efficacy against seizure models in mice. These compounds demonstrated a multimodal mechanism of action, potentially providing therapeutic benefits for epilepsy and chronic pain conditions .
Key Findings:
- Mechanism of Action : Compounds like KA-104 demonstrated TRPV1 channel antagonism and blockade of voltage-gated sodium channels (VGSCs), contributing to their anticonvulsant properties .
- In Vivo Efficacy : In various seizure models (e.g., maximal electroshock and pentylenetetrazole-induced seizures), these compounds showed promising results, indicating their potential for further preclinical development .
Anticancer Potential
The compound has also been explored for its anticancer properties. Recent studies have synthesized novel derivatives based on the 4-amino-pyrrolidinone scaffold, revealing promising growth inhibitory activities against multiple cancer cell lines, including renal and breast cancer .
Study Highlights:
- Growth Inhibition : Compounds derived from this scaffold were evaluated against 60 human tumor cell lines, showing varying degrees of cytotoxicity. Certain derivatives outperformed established drugs like sunitinib and sorafenib in specific cancer types .
- Structure-Activity Relationship (SAR) : Research into the SAR of these compounds indicated that modifications to the core structure could significantly enhance their anticancer activity, thereby guiding future drug design efforts .
Drug Development and Synthesis
The synthesis of 4-amino-1-(4-phenoxyphenyl)pyrrolidin-2-one serves as a crucial step in developing multi-targeted therapies. Its structural characteristics allow for modifications that can lead to the creation of hybrid molecules with improved pharmacological profiles.
Synthesis Insights:
- Hybrid Molecules : The integration of various pharmacophores into a single molecule aims to create drugs that can target multiple pathways simultaneously, which is particularly beneficial in treating complex diseases like cancer and neurological disorders .
- Crystalline Polymorphs : Novel crystalline forms of related compounds have been reported, potentially enhancing solubility and bioavailability, which are critical factors in drug formulation .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties of Analogues
Key Observations:
Substituent Effects on Molecular Weight: The 4-phenoxyphenyl variant (276.32 g/mol) is heavier than analogues with smaller substituents (e.g., 194.21 g/mol for 3-fluorophenyl) due to the phenoxy group’s extended aromatic system . Halogenated derivatives (e.g., 3-fluorophenyl, 2-chlorophenylmethyl) exhibit lower molecular weights but higher polarity, influencing solubility and reactivity .
Safety and Hazards: The 3-fluorophenyl derivative is classified under GHS Category 4 for acute oral toxicity (H302) and skin irritation (H315), necessitating strict handling protocols .
Synthetic Accessibility: Derivatives like 4-amino-1-(4-methoxyphenyl)pyrrolidin-2-one are synthesized via multi-step routes involving cyclization and substitution reactions, as evidenced by IR and ¹H NMR data in similar compounds . Hydrochloride salts (e.g., 4-amino-1-(2-phenoxyethyl)pyrrolidin-2-one hydrochloride) are common to enhance stability and crystallinity .
Functional Group Variations
Amino Group Modifications
- 4-Amino vs. 3-Amino Derivatives: lists 3-aminoindol-2-one derivatives, which exhibit distinct electronic properties due to altered amino positioning. However, 4-amino substitution in pyrrolidin-2-ones is more prevalent in drug discovery for balanced basicity .
Aromatic vs. Aliphatic Substituents
- Phenoxyphenyl vs.
Preparation Methods
Starting Materials and Initial Functionalization
- 4-Phenoxybenzoic acid or 4-phenoxybenzoyl chloride is frequently used as a starting material for introducing the 4-phenoxyphenyl group onto the pyrrolidinone scaffold.
- Conversion of 4-phenoxybenzoic acid to the corresponding acid chloride enables subsequent acylation steps.
Pyrrolidin-2-one Ring Formation
- The pyrrolidin-2-one ring is typically formed via cyclization reactions involving amino acids or amino alcohols.
- For example, condensation reactions between amino precursors and keto or acid chloride intermediates can yield the lactam ring after intramolecular cyclization.
Amino Group Introduction
- Amination at the 4-position can be achieved by nucleophilic substitution or reductive amination strategies depending on the intermediate functionalities.
- Protection/deprotection steps such as Boc (tert-butoxycarbonyl) group introduction and removal are used to control the amino group installation.
Coupling and Cyclization Reactions
- Coupling reactions such as Mitsunobu, Suzuki, or amidation reactions are employed to attach the 4-phenoxyphenyl moiety or other substituents.
- Cyclization to form heterocyclic cores often involves reagents like thionyl chloride (SOCl2), carbodiimides (DCC, EDC), or phosphonium salts (HBTU, PPh3/I2) to activate carboxyl or amine groups.
Representative Synthetic Procedure and Optimization Data
A representative synthetic sequence, adapted from recent literature on related heterocyclic compounds, involves:
| Step | Reagents/Conditions | Purpose | Yield (%) |
|---|---|---|---|
| 1 | 4-Phenoxybenzoic acid → Acid chloride (SOCl2, DCM, 0°C to RT) | Formation of acid chloride intermediate | 48% |
| 2 | Acid chloride + amine + base (Et3N) in DCM, RT | Amide bond formation | 67% |
| 3 | Coupling with BOC-protected amino alcohol (HBTU, DMF, 10°C, 10 min) | Formation of protected intermediate | 96% |
| 4 | Deprotection (1 M HCl) | Removal of Boc protecting group | Quantitative |
| 5 | Cyclization and final functionalization (EDC/HOBT, DMF, 70°C) | Formation of pyrrolidin-2-one ring and amino substitution | 83-89% |
This table summarizes reaction optimization from related pyrazolopyrimidine derivatives, which share similar synthetic challenges and strategies with 4-Amino-1-(4-phenoxyphenyl)pyrrolidin-2-one.
Detailed Research Findings and Spectroscopic Characterization
- The synthesized compounds are typically characterized by 1H NMR, 13C NMR, IR, and HRMS to confirm structure and purity.
- Spectral data confirm the presence of the pyrrolidin-2-one ring, amino group, and 4-phenoxyphenyl substituent.
- Reaction conditions such as temperature, solvent, base, and coupling reagents significantly affect yield and purity.
- The use of HBTU in DMF at mild temperatures (around 10°C) for coupling steps has been shown to give the highest yields (~96%) and cleaner products compared to other coupling reagents.
Alternative and Improved Methods
- Some patents and literature suggest environmentally friendlier and industrially scalable methods using readily available raw materials and avoiding hazardous reagents like trimethylsilyl diazomethane or polymer-supported triphenylphosphine.
- These methods employ condensation, methoxidation, and cyclization steps with safer reagents and simplified purification, improving overall yield and reducing environmental impact.
- For instance, starting from 4-benzyloxybenzoyl chloride, condensation with malononitrile and dimethyl sulfate followed by pyrazole and pyrimidine cyclizations leads to related compounds with similar scaffolds.
Summary Table of Key Preparation Methods
| Method | Key Starting Material | Main Reactions | Advantages | Limitations |
|---|---|---|---|---|
| Classical multi-step synthesis | 4-Phenoxybenzoic acid/acid chloride | Acylation, coupling (HBTU, EDC), Boc protection/deprotection, cyclization | High yield, well-established protocols | Multiple steps, use of protecting groups |
| Environmentally friendly patent method | 4-Benzyloxybenzoyl chloride | Condensation, methoxidation, pyrazole and pyrimidine cyclization | Economical, safer reagents, suitable for scale-up | Requires careful control of cyclization steps |
| Mitsunobu coupling approach | 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | Mitsunobu reaction with Boc-protected piperidine derivatives | Efficient for complex intermediates | Use of DIAD and triphenylphosphine, sensitive reagents |
Q & A
Q. What are the recommended synthetic routes for 4-Amino-1-(4-phenoxyphenyl)pyrrolidin-2-one, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of pyrrolidin-2-one derivatives typically involves three key steps: (1) cyclization to form the pyrrolidinone ring, (2) functionalization of the nitrogen atom at position 1, and (3) introduction of the amino group at position 3. For analogs like 3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one, cyclization is achieved via decarboxylation and ipso-oxidation of intermediates, followed by amination using NH₃ or alkylamines under controlled pH and temperature . For 4-phenoxyphenyl derivatives, phenoxy group incorporation may require Ullmann coupling or nucleophilic aromatic substitution. Optimizing catalysts (e.g., CuI for Ullmann) and solvents (e.g., DMF or THF) is critical. Yields >70% are reported for fluorophenyl analogs using LiAlH₄ reduction and Pd-mediated cross-coupling .
Q. How can researchers characterize the structural and electronic properties of this compound?
Methodological Answer:
- X-ray crystallography : Resolve bond lengths and angles (e.g., pyrrolidinone ring planarity, dihedral angles between substituents). For example, fluorophenyl analogs show a 32° dihedral angle between the pyrrolidinone and aryl rings, affecting π-π stacking .
- Spectroscopy :
- ¹H/¹³C NMR : Identify substituent-induced shifts (e.g., phenoxy protons at δ 6.8–7.3 ppm; NH₂ group at δ 2.5–3.0 ppm).
- IR : Confirm carbonyl (C=O) stretch at ~1700 cm⁻¹ and NH₂ bends at ~1600 cm⁻¹ .
- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict HOMO/LUMO distributions and electrostatic potential maps to assess reactivity .
Q. What are the stability considerations for this compound under storage and experimental conditions?
Methodological Answer:
- Thermal stability : Use TGA/DSC to determine decomposition temperatures (>200°C for fluorophenyl analogs) .
- Photostability : Store at 2–8°C in amber vials under inert gas (N₂/Ar) to prevent oxidation of the phenoxy group .
- Hydrolytic stability : Monitor pH-dependent degradation via HPLC; neutral/buffered solutions (pH 6–8) are optimal .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
Methodological Answer:
- Core modifications : Compare analogs with varying substituents (e.g., 4-phenoxyphenyl vs. 4-fluorophenyl) to assess impacts on lipophilicity (logP) and target binding. Fluorine substitution enhances metabolic stability, while phenoxy groups may improve aryl hydrocarbon receptor (AhR) affinity .
- Bioisosteric replacement : Replace the pyrrolidinone carbonyl with thiocarbonyl or amide groups to modulate hydrogen-bonding interactions.
- Data-driven SAR : Use machine learning (e.g., Random Forest) to correlate physicochemical descriptors (PSA, molecular weight) with IC₅₀ values from high-throughput screens.
Q. How should researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
- Assay validation : Replicate assays under standardized conditions (e.g., ATP levels, cell passage number). For example, discrepancies in cytotoxicity (IC₅₀ ± 20%) may arise from varying MTT assay incubation times .
- Off-target profiling : Use kinome-wide screening (e.g., Eurofins KinaseProfiler) to identify non-specific binding.
- Meta-analysis : Pool data from public repositories (ChEMBL, PubChem) and apply statistical weighting to resolve outliers.
Q. What advanced analytical techniques are recommended for quantifying this compound in complex matrices (e.g., plasma, tissue)?
Methodological Answer:
- LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with mobile phase A (0.1% formic acid) and B (acetonitrile). Monitor transitions m/z 325 → 281 (quantifier) and 325 → 210 (qualifier) with ESI+ ionization .
- Sample preparation : Protein precipitation (ACN:plasma, 3:1) followed by SPE (Strata-X 60 mg cartridges) yields >90% recovery.
- Validation : Meet FDA guidelines for LLOQ (1 ng/mL), precision (CV <15%), and matrix effects (<20% ion suppression) .
Q. How can in vivo pharmacokinetic (PK) studies be designed to evaluate bioavailability and metabolism?
Methodological Answer:
- Dosing : Administer 10 mg/kg (IV) and 50 mg/kg (PO) in rodent models. Collect plasma at 0.5, 1, 2, 4, 8, 12, 24 h post-dose.
- Metabolite ID : Use HRMS (Q-TOF) to detect phase I/II metabolites (e.g., hydroxylation at C3, glucuronidation of NH₂).
- Compartmental modeling : Fit data to a two-compartment model (WinNonlin) to estimate t₁/₂, Cₘₐₓ, and Vd.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
